Valsartan Decarboxylic Acid

Description

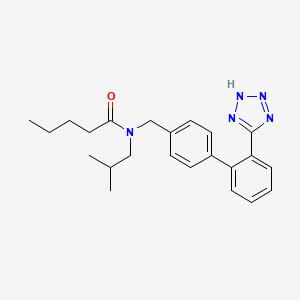

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H29N5O |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

N-(2-methylpropyl)-N-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pentanamide |

InChI |

InChI=1S/C23H29N5O/c1-4-5-10-22(29)28(15-17(2)3)16-18-11-13-19(14-12-18)20-8-6-7-9-21(20)23-24-26-27-25-23/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,24,25,26,27) |

InChI Key |

QMAQKWMYJDPUDV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)CC(C)C |

Origin of Product |

United States |

Formation Pathways and Mechanistic Degradation Studies of Valsartan Decarboxylic Acid

Hydrolytic Degradation Pathways of Valsartan (B143634)

The stability of valsartan in aqueous solutions is significantly influenced by pH. While the molecule exhibits considerable stability under neutral and basic conditions, it is susceptible to degradation in acidic environments.

Acid-Catalyzed Hydrolysis Mechanisms Leading to Decarboxylation

Under acidic conditions, valsartan can undergo hydrolysis, which may lead to the formation of Valsartan Decarboxylic Acid. While specific mechanistic studies on the acid-catalyzed decarboxylation of valsartan are not extensively detailed in the literature, the degradation of valsartan in acidic media has been reported. researchgate.netthepharmajournal.com It is established that at elevated hydrogen ion concentrations (pH 2) and temperatures, a significant decrease in valsartan concentrations occurs. researchgate.net This degradation is attributed to hydrolysis. researchgate.net

Based on the structure of valsartan, which is an N-acyl amino acid derivative, a plausible mechanism for acid-catalyzed decarboxylation can be proposed. The initial step would involve the protonation of the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of a water molecule on the protonated carbonyl carbon. Subsequent proton transfers and the cleavage of the amide bond would lead to the formation of the L-valine moiety and a carboxylic acid intermediate. The final step would be the decarboxylation of this intermediate, yielding this compound. It has been noted that under acidic stress, valsartan degrades to form specific degradation products. oaji.net

Stability Under Neutral and Basic Conditions Relevant to this compound Formation

In contrast to its behavior in acidic media, valsartan demonstrates significant stability in neutral and basic aqueous solutions. nih.govhrpub.org Studies have shown that at pH 6.8 and 12, valsartan exhibits maximum stability at room temperature. researchgate.net Even at elevated temperatures, the degradation rate in neutral and alkaline pH is considerably lower compared to acidic conditions. researchgate.net This stability suggests that the formation of this compound through hydrolysis is less likely to occur under neutral or basic conditions. Forced degradation studies have also indicated that valsartan is stable under alkaline hydrolysis. thepharmajournal.com

Photolytic and Oxidative Degradation Processes

Exposure to light and oxidative stress are significant factors contributing to the degradation of valsartan and the subsequent formation of this compound.

Photocatalytic Degradation Pathways Involving Decarboxylation and Oxidation

Photocatalytic degradation has been identified as a major pathway for the formation of this compound. mdpi.com Studies utilizing catalysts such as g-C3N4 have shown that decarboxylation is a primary degradation route for valsartan under simulated solar light. mdpi.com The proposed mechanism involves the generation of positive holes (h+) which directly interact with the valsartan molecule. mdpi.com This interaction can lead to a photo-Kolbe decarboxylation, where the carboxyl group is lost as carbon dioxide, forming an alkyl radical. mdpi.com This radical can then undergo further oxidation to yield other transformation products. mdpi.com The reaction with hydroxyl radicals (•OH) in photocatalytic processes is suggested to proceed preferably through hydrogen abstraction rather than extensive decarboxylation. mdpi.com

Oxidative Stress Studies and this compound Formation

Valsartan is susceptible to degradation under oxidative stress, often induced by reactive oxygen species (ROS) such as those generated by hydrogen peroxide. nih.gov While the primary degradation products of oxidative stress are not always explicitly identified as this compound in all studies, the involvement of ROS is a critical factor. nih.gov The degradation process can involve the attack of powerful oxidizing species on the valsartan molecule, potentially leading to its fragmentation and the formation of various byproducts. nih.gov In the context of advanced oxidation processes, which involve the generation of highly reactive species, decarboxylation has been noted as one of the degradation pathways. mdpi.com The reaction of valsartan with •OH radicals can initiate oxidation at various electron-rich sites on the molecule, including the aliphatic carbons, which could potentially lead to pathways that include decarboxylation. mdpi.com

Biotransformation and Environmental Formation Mechanisms

The presence of valsartan and its transformation products in the environment, particularly in water systems, has prompted investigations into its biological and environmental degradation pathways. A significant finding in this area is the microbial transformation of valsartan to this compound, often referred to as "valsartan acid" in environmental literature. ethz.chresearchgate.net

Microbial Transformation in Wastewater Treatment Processes

Wastewater treatment plants (WWTPs) are significant sites for the transformation of pharmaceuticals, including valsartan. The microbial communities within activated sludge are capable of metabolizing valsartan, leading to the formation of several transformation products, with this compound being a prominent metabolite.

The primary microbial degradation pathway of valsartan to this compound involves a multi-step enzymatic process. This transformation is initiated by the dealkylation of the valsartan molecule. Following this initial step, the intermediate undergoes enzymatic hydrolysis. The final step in this pathway is the oxidative deamination of the resulting amine, which yields the stable end-product, this compound. This transformation product has been observed in laboratory batch experiments using activated sludge from membrane bioreactors and has also been confirmed to form in sludge from conventional activated sludge treatment processes.

Studies have shown that while valsartan can be partially removed during wastewater treatment, its transformation product, this compound, is more persistent.

Identification of this compound as a Major Transformation Product in Aquatic Systems

The persistence of this compound leads to its detection in various aquatic environments, confirming its status as a major transformation product. Research has consistently identified this compound in the effluents of WWTPs and in surface waters.

The substantial conversion of valsartan to this compound during the activated sludge process has been widely documented. Consequently, treated wastewater effluents are considered a significant source of this compound in the environment. Its concentration in aquatic systems can be comparable to or even exceed that of the parent compound, valsartan. The table below presents data from a study on the occurrence of valsartan and this compound in a municipal wastewater treatment plant.

| Compound | Influent Concentration (ng/L) | Effluent Concentration (ng/L) |

| Valsartan | 1,500 | 300 |

| This compound | 101 | 1,310 |

The data clearly indicates a decrease in the concentration of valsartan and a corresponding significant increase in the concentration of this compound after wastewater treatment, highlighting the microbial transformation process. The high persistence of this compound raises concerns about its potential long-term environmental impact.

Synthetic and Manufacturing Impurity Formation

Beyond its formation through microbial degradation, this compound can also be generated as an impurity during the synthesis and manufacturing of valsartan, or as a degradation product of the final drug substance. The chemical structure of valsartan contains an amide linkage which can be susceptible to hydrolysis under certain conditions.

Forced degradation studies, which are conducted to understand the stability of a drug substance, have shown that valsartan is susceptible to hydrolysis under acidic conditions. When subjected to acid hydrolysis, valsartan degrades to form this compound. This suggests that during the manufacturing process, if acidic conditions are present, there is a potential for the formation of this impurity. A patent has described a method for preparing what is termed a "hydrolysis impurity compound of valsartan" by reacting valsartan with hydrochloric acid, further supporting the formation of this compound through hydrolysis.

While it is not typically listed as a routine process-related impurity in pharmacopeial monographs, its potential to form as a degradant underscores the importance of controlling the pH and other process parameters during the manufacturing and storage of valsartan to minimize its presence in the final drug product.

Advanced Analytical Methodologies for the Characterization and Quantification of Valsartan Decarboxylic Acid

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating Valsartan (B143634) Decarboxylic Acid from the parent drug and other related impurities. nih.gov High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely applied techniques for this purpose. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is essential for the reliable determination of Valsartan Decarboxylic Acid. Method development typically involves optimizing several key parameters to achieve adequate separation and peak shape. nih.govuobasrah.edu.iq

Researchers have developed various isocratic and gradient HPLC methods. nih.govscielo.br A common approach involves using a C18 stationary phase, which is effective for separating compounds of moderate polarity like Valsartan and its derivatives. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. sphinxsai.com The pH of the aqueous phase is a critical parameter, with acidic conditions (often around pH 2.5-3.5) being frequently employed to ensure the compounds are in a suitable ionic state for retention and separation on a reversed-phase column. nih.govscispace.com

For instance, one method utilizes a mobile phase composed of 0.02 mM sodium dihydrogen ortho-phosphate (B1173645) buffer (pH 2.5) and acetonitrile in a 58:42 (v/v) ratio, with a flow rate of 1.0 mL/min. nih.gov Another established method uses a mobile phase of phosphate (B84403) buffer (pH 3.5) and acetonitrile (60:40 ratio). researchgate.net Detection is typically performed using a UV detector, with wavelengths around 230 nm or 250 nm being common. researchgate.nethrpub.org

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Waters Symmetry C18 (250 x 4.6 mm, 5µm) nih.gov | Phenomenex ODS C18 (250 x 4.6 mm, 5µm) researchgate.net | Hypersil ODS C18 (250 x 4.6 mm, 5µm) scielo.br |

| Mobile Phase | 0.02 mM NaH2PO4 (pH 2.5) : Acetonitrile (58:42) nih.gov | Methanol : Acetonitrile : Water (70:15:15) with 0.1% Glacial Acetic Acid (pH 3) researchgate.net | Acetonitrile : Water (45:55) with 1.0% Formic Acid scielo.br |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min researchgate.net | 1.0 mL/min scielo.br |

| Detection | UV at 230 nm hrpub.org | UV at 249 nm researchgate.net | UV or MS Detection scielo.br |

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and substantially shorter analysis times. oaji.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling much higher back pressures. oaji.netasianpubs.org

For the analysis of Valsartan and its impurities, UPLC methods provide superior efficiency. oaji.net A validated UPLC method for Valsartan utilizes an Acquity BEH C18 column (2.1 x 100 mm, 1.7 µm) and achieves a short runtime of just 6 minutes. oaji.netasianpubs.org Another method for simultaneous determination of Valsartan and another active ingredient uses a Kromasil Eternity C18 column (50 mm x 2.1 mm, 3.5 µm) with a runtime of under 2 minutes. longdom.org These rapid analysis times are highly advantageous in quality control environments where high throughput is necessary. oaji.netlongdom.org The development of stability-indicating UPLC methods is particularly important for accurately determining degradation products, including this compound.

Reversed-Phase HPLC (RP-HPLC) for Impurity Separation and Quantification

Reversed-Phase HPLC (RP-HPLC) is the predominant mode of chromatography used for separating and quantifying this compound as an impurity in Valsartan drug substances and products. nih.govglobalresearchonline.net Stability-indicating RP-HPLC methods are specifically designed to separate the active ingredient from all potential degradation products and process-related impurities that might be present. scirp.org

These methods must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, and precision. nih.govhrpub.org In forced degradation studies, Valsartan is exposed to harsh conditions such as acid, base, oxidation, heat, and light to generate potential impurities. nih.govacgpubs.org The RP-HPLC method must then be able to resolve the main Valsartan peak from any degradation products formed, including this compound. scielo.brresearchgate.net For example, a stability-indicating method was developed to separate Valsartan and hydrochlorothiazide (B1673439) from their respective impurities, demonstrating the resolving power of gradient elution RP-HPLC. scirp.org

Mass Spectrometric Identification and Structural Elucidation

While chromatography separates the compounds, mass spectrometry (MS) provides definitive identification and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Molecular Ion Confirmation

LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. It is a powerful tool for detecting and confirming the presence of impurities like this compound, even at trace levels. globalresearchonline.netscielo.br

In studies of Valsartan degradation, LC-MS is crucial. While a standard UV detector might not show a separate peak for a co-eluting impurity, the mass spectrometer can detect different ions at the same retention time. scielo.brresearchgate.netscienceopen.com For instance, under acidic stress conditions, Valsartan (protonated molecule [M+H]⁺ at m/z 436) can degrade, but the degradation products may co-elute. scielo.brresearchgate.net Inspection of the mass spectrum at the retention time of Valsartan revealed the emergence of an ion at m/z 392, corresponding to the protonated molecular ion of this compound, confirming its presence. scielo.brresearchgate.net The technique is invaluable for confirming the molecular weight of known and unknown impurities. acgpubs.orgnih.gov

LC-Tandem Mass Spectrometry (LC-MS/MS) for Fragmentation Analysis and Structural Confirmation

LC-Tandem Mass Spectrometry (LC-MS/MS) provides an even deeper level of structural detail. In this technique, a specific ion (a precursor ion, such as the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID). scirp.org The resulting fragment ions (product ions) create a unique "fingerprint" that can be used to confirm the molecule's structure. scirp.orgresearchgate.net

The fragmentation pattern of Valsartan itself has been studied extensively. scielo.brresearchgate.netscirp.org The protonated molecule at m/z 436 fragments to produce characteristic ions. scielo.brscirp.org Similarly, the precursor ion for this compound (m/z 392) can be fragmented to yield specific product ions. By analyzing this fragmentation pattern and comparing it to the known fragmentation of the parent Valsartan molecule, analysts can definitively confirm the structure of the decarboxylated impurity. scielo.brresearchgate.net This technique is essential for distinguishing between isomers and providing unequivocal structural elucidation of unknown impurities discovered during stability studies. nih.govresearchgate.net

| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| Valsartan | ESI+ | 436 [M+H]⁺ | 352, 306, 235, 207 | scielo.brresearchgate.netscirp.org |

| Valsartan Degradant (Hydrolysis Product) | ESI+ | 352 [M+H]⁺ | 306, 235, 207 | scielo.br |

| This compound (Predicted) | ESI+ | 392 [M+H]⁺ | (Fragments would confirm loss of COOH and show similarity to Valsartan backbone) | researchgate.net |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Transformation Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of unknown impurities and degradation products by providing highly accurate mass measurements. This accuracy allows for the determination of elemental compositions, which is a critical step in structure elucidation. In the context of Valsartan, forced degradation studies under various stress conditions (acidic, oxidative, photolytic, and thermal) have led to the formation of several transformation products, including this compound. scitcentral.com

One significant degradation product, formed under acid, oxidative, photo, and thermal stress, was designated as VAL D-5. scitcentral.com Using LC-MS/TOF (Liquid Chromatography-Mass Spectrometry/Time-of-Flight), HRMS analysis determined the accurate mass of this product. scitcentral.com The precise measurement helps to confirm the molecular formula and, consequently, the identity of the compound as the decarboxylated version of the parent drug. scitcentral.com

The process involves comparing the experimentally measured mass with the theoretically calculated mass for a proposed structure. A low mass error, typically in the parts-per-million (ppm) range, provides high confidence in the assigned elemental composition. For this compound (VAL D-5), the mass spectrometric data is pivotal for its confirmation. scitcentral.com

Table 1: HRMS Data for this compound (VAL D-5) This table is interactive and can be sorted by clicking on the headers.

| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) | Fragmentation Ions (m/z) |

|---|

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. While specific, complete NMR spectral data for this compound is not extensively detailed in the literature, the structural assignment of valsartan and its degradation products relies heavily on 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments. scitcentral.comasianpubs.org

Studies on valsartan itself reveal significant complexity, showing two distinct sets of ¹H and ¹³C resonances. This phenomenon is attributed to the presence of two stable conformers (rotamers) in solution due to hindered rotation around the C(O)-N amide bond, which interchange slowly on the NMR timescale. researchgate.netnih.govnih.gov The existence of these conformers is a critical consideration when analyzing the spectra of its derivatives. researchgate.netnih.gov

For the characterization of a transformation product like this compound, NMR would be used to:

Confirm the absence of the carboxylic acid proton: The characteristic broad singlet for the -COOH proton in the ¹H NMR spectrum of valsartan would be absent in its decarboxylated analogue.

Verify the integrity of the remaining structure: ¹H and ¹³C chemical shifts and coupling constants for the valine, pentanoyl, and biphenyl-tetrazole moieties would be compared to those of the parent compound to ensure the rest of the molecule is intact.

Establish connectivity: 2D NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial to confirm the correlations between protons and carbons throughout the molecular structure, solidifying the structural assignment. researchgate.netnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic absorption of infrared radiation. chemrj.org It is widely applied in pharmaceutical analysis for the quality control of bulk materials and for investigating drug-excipient compatibility. ekb.egjyoungpharm.orgekb.eg

The FTIR spectrum of the parent compound, valsartan, displays several key absorption bands that are crucial for its identification. The most prominent of these are the two carbonyl stretching vibrations. researchgate.net The analysis of this compound would hinge on the changes observed in this region of the spectrum. Specifically, the peak corresponding to the carboxylic acid's carbonyl group would be absent, which serves as direct evidence of the decarboxylation event.

Table 2: Key FTIR Absorption Bands for Valsartan and Expected Changes for this compound This table is interactive and can be sorted by clicking on the headers.

| Wavenumber (cm⁻¹) in Valsartan | Functional Group Assignment | Expected Observation for this compound |

|---|---|---|

| ~1732 | Carboxylic Acid Carbonyl (C=O) Stretch | Peak Absent |

| ~1604 - 1632 | Amide Carbonyl (C=O) Stretch | Peak Present |

| ~3420 | N-H Stretch | Peak Present |

| ~2963 | C-H Stretch (Aliphatic) | Peak Present |

This comparative analysis makes FTIR an effective tool for quickly screening for the presence of this specific transformation product. ekb.egresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Analytical Method Development

Ultraviolet-Visible (UV-Vis) spectrophotometry is a robust and widely used technique for the quantitative analysis of pharmaceuticals. It is valued for its simplicity, speed, and cost-effectiveness. The method is based on the principle that a molecule absorbs light at a specific wavelength (λmax), and the amount of light absorbed is directly proportional to its concentration, as described by the Beer-Lambert law. ajpaonline.comimpactfactor.org

For valsartan and its related substances, analytical methods using UV-Vis spectrophotometry are developed by first determining the wavelength of maximum absorbance. For valsartan, the λmax is consistently reported to be around 250 nm, with minor variations depending on the solvent system used. ajpaonline.comacgpubs.org This wavelength is then used for all subsequent quantitative measurements.

Method development involves several steps:

Solvent Selection: A suitable solvent or buffer system in which the analyte is soluble and stable is chosen. Common solvents for valsartan include methanol, phosphate buffers, and sodium acetate (B1210297) solutions. ajpaonline.comimpactfactor.org

Determination of λmax: A solution of the compound is scanned across the UV range (typically 200-400 nm) to identify the wavelength of maximum absorbance. ajpaonline.com

Calibration Curve Construction: A series of standard solutions with known concentrations are prepared, and their absorbance is measured at the λmax. A calibration curve is then plotted (Absorbance vs. Concentration), which should be linear over a specific concentration range.

Table 3: UV-Vis Spectrophotometric Parameters for Valsartan Analysis This table is interactive and can be sorted by clicking on the headers.

| Parameter | Reported Value | Solvent / Conditions |

|---|---|---|

| λmax | 248.21 nm | Methanol and Water |

| λmax | 247.2 nm | 1% w/v Sodium Acetate |

| λmax | 249 nm | Methanol |

| λmax | 250 nm | Phosphate Buffer pH 7.4 |

| Linearity Range | 2-20 µg/mL | Methanol and Water |

| Linearity Range | 4-48 µg/mL | 1% w/v Sodium Acetate |

While these parameters are for valsartan, a similar procedure would be followed to develop a quantitative method for this compound. The λmax for the decarboxylated product might shift slightly due to the change in the chromophore system, necessitating its independent determination.

Method Validation and Stability-Indicating Assay Development

Adherence to International Council for Harmonisation (ICH) Guidelines

The validation of an analytical method is a regulatory requirement that ensures the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive set of guidelines, particularly Q2(R1), for the validation of analytical procedures. nih.govnih.gov These guidelines are universally applied in the development of stability-indicating assay methods for pharmaceuticals, including valsartan and its transformation products. hrpub.orgthepharmajournal.com

A stability-indicating method is one that can accurately quantify the drug substance in the presence of its impurities, degradants, and excipients. nih.govnih.gov The validation process involves evaluating several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. In a stability-indicating assay, this is demonstrated by showing that the peaks for degradation products are well-resolved from the main drug peak in a chromatogram. nih.govhrpub.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by linear regression analysis of the calibration curve. thepharmajournal.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of standard is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). semanticscholar.org

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov

Analytical methods developed for valsartan, whether by HPLC, UV-Vis, or FTIR, are routinely validated against these ICH parameters to ensure they are reliable for quality control and stability studies. ekb.egnih.gov

Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

The validation of analytical methods is crucial to ensure they are suitable for their intended purpose. For this compound, which is a significant degradation product of Valsartan, the validation parameters are typically established as part of a broader stability-indicating method for the parent drug. acgpubs.orgnih.gov These methods must be able to selectively quantify the degradant in the presence of the active pharmaceutical ingredient (API) and other potential impurities. nih.gov

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. thepharmajournal.com For methods analyzing this compound, specificity is demonstrated through forced degradation studies. In these studies, Valsartan is subjected to stress conditions like acid hydrolysis, oxidation, and heat to generate its degradants. nih.govthepharmajournal.com A method is considered specific if the resulting peak for this compound is well-resolved from the peak of Valsartan and other degradation products, without any interference. nih.govnih.gov The use of a photodiode array (PDA) detector can further confirm specificity by evaluating peak purity, ensuring the chromatographic peak is homogeneous and not co-eluting with other substances. nih.govthepharmajournal.com

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. sphinxsai.com For quantitative analysis of impurities like this compound, linearity is typically assessed over a range of concentrations, from the limit of quantitation (LOQ) to approximately 120-150% of the impurity specification limit. hrpub.org The linearity is evaluated by plotting peak area against concentration and is confirmed if the correlation coefficient (r²) is close to 1.000. thepharmajournal.comhilarispublisher.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the impurity standard (this compound) is added (spiked) into a sample solution. nih.govhilarispublisher.com The method is considered accurate if the percentage recovery is within an acceptable range, typically 98-102%. hilarispublisher.com

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day or inter-analyst precision). nih.gov For impurity analysis, a low %RSD (typically less than 2%) indicates good precision. sphinxsai.comhilarispublisher.com

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. sphinxsai.com These values are critical for quantifying trace amounts of degradation products. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or calculated from the standard deviation of the response and the slope of the calibration curve. sphinxsai.com

The following table summarizes the validation parameters for representative high-performance liquid chromatography (HPLC) methods developed for the analysis of Valsartan and its impurities, including degradants like this compound.

| Parameter | Methodology | Results / Range | Reference |

|---|---|---|---|

| Specificity | RP-HPLC with forced degradation (acid, base, oxidative, thermal, photolytic) | Degradant peaks were well-resolved from the main Valsartan peak. Peak purity > 0.990. | nih.govthepharmajournal.com |

| Linearity | RP-HPLC | Concentration range: 1–200 μg/ml; Correlation Coefficient (r²): >0.999 | nih.gov |

| RP-HPLC | Concentration range: 40-140 µg/ml; Correlation Coefficient (r²): 0.9990 | sphinxsai.com | |

| Accuracy (% Recovery) | RP-HPLC | 98.9% - 102% | hilarispublisher.com |

| RP-HPLC | 99.0% - 100.2% | sphinxsai.com | |

| Precision (%RSD) | RP-HPLC (Repeatability) | <2% | hilarispublisher.com |

| RP-HPLC (Intra-day & Inter-day) | <2% | nih.gov | |

| LOD | RP-HPLC | 2.72 µg/ml | sphinxsai.com |

| RP-HPLC | 1.24 μg/mL | hilarispublisher.com | |

| LOQ | RP-HPLC | 8.25 µg/ml | sphinxsai.com |

| RP-HPLC | 3.6 μg/mL | hilarispublisher.com |

Development of Stability-Indicating Methods for Valsartan and its Degradants

Stability-indicating analytical methods are essential for the reliable determination of a drug substance in the presence of its degradation products. nih.gov The development of such methods for Valsartan is critical for assessing its stability and ensuring the quality and safety of its pharmaceutical formulations. hrpub.org These methods are specifically designed to separate, detect, and quantify degradation products like this compound, which forms under specific stress conditions. acgpubs.orgresearchgate.net

The cornerstone of developing a stability-indicating method is forced degradation, or stress testing. nih.gov As per International Council on Harmonisation (ICH) guidelines, the drug substance is subjected to a variety of stress conditions that are more severe than accelerated stability conditions. acgpubs.orgthepharmajournal.com This process helps to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method. nih.gov

For Valsartan, forced degradation studies typically involve the following conditions:

Acid Hydrolysis: The drug is exposed to acidic conditions, commonly using hydrochloric acid (e.g., 1 M HCl), often with heating to accelerate degradation. thepharmajournal.comscielo.br This condition is known to be a primary pathway for the formation of this compound. acgpubs.orgresearchgate.net

Alkaline Hydrolysis: The drug is treated with a basic solution, such as sodium hydroxide (B78521) (e.g., 1.5 N NaOH). nih.gov

Oxidative Degradation: Exposure to an oxidizing agent, typically hydrogen peroxide (e.g., 3-10% H₂O₂), is performed to assess susceptibility to oxidation. nih.govthepharmajournal.com

Thermal Stress: The solid drug substance or a solution is exposed to high temperatures (e.g., 80°C) to evaluate its thermal stability. nih.gov

Photolytic Degradation: The drug is exposed to ultraviolet (UV) or fluorescent light to determine its photosensitivity. nih.govnih.gov

Research has shown that Valsartan is particularly susceptible to degradation under acidic and oxidative conditions, leading to a significant loss of the parent drug and the formation of degradants. nih.govthepharmajournal.com In contrast, it generally shows more stability under basic, thermal, and photolytic stress. nih.gov

The analytical technique of choice for these stability-indicating assays is predominantly Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolving power and sensitivity. acgpubs.orgresearchgate.net A typical method involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer) and an organic solvent (such as acetonitrile or methanol). acgpubs.orgnih.gov The chromatographic conditions, including mobile phase composition, pH, flow rate, and detection wavelength (commonly around 250 nm), are optimized to achieve adequate separation between the intact Valsartan peak and the peaks of all degradation products, including this compound. acgpubs.orgnih.govresearchgate.net

The following table summarizes the conditions and outcomes of forced degradation studies performed during the development of stability-indicating methods for Valsartan.

| Stress Condition | Reagent/Parameters | Outcome for Valsartan | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1 M - 2 N HCl, Room Temp to 100°C | Significant degradation observed; formation of this compound. | nih.govthepharmajournal.comresearchgate.net |

| Alkaline Hydrolysis | 1.5 N NaOH, Room Temp | Stable or minimal degradation. | nih.govnih.gov |

| Oxidative Degradation | 3% - 10% H₂O₂, Room Temp | Significant degradation observed. | nih.govnih.govthepharmajournal.com |

| Thermal Degradation | Heat at 80°C for 2 hours | Stable or minimal degradation. | nih.govnih.gov |

| Photolytic Degradation | UV light exposure (≥210 Wh/m²) | Stable or mild degradation observed. | nih.govnih.gov |

Occurrence and Environmental Distribution of Valsartan Decarboxylic Acid

Presence in Pharmaceutical Raw Materials and Finished Drug Products

Valsartan (B143634) Decarboxylic Acid is recognized as a principal degradation product and process-related impurity of Valsartan. Its formation primarily occurs through the decarboxylation of the parent Valsartan molecule, a chemical reaction that can be initiated by exposure to light (photodegradation). nih.govresearchgate.net

Forced degradation studies, which subject the active pharmaceutical ingredient (API) to stress conditions like light, heat, and acid, have been crucial in identifying and characterizing Valsartan Decarboxylic Acid. These studies confirm that it can be formed during the synthesis of the API, the formulation of the final drug product, or during storage if the product is not adequately protected from light.

As a result, this compound is classified as a critical quality attribute that must be carefully monitored and controlled in both the bulk drug substance and the finished pharmaceutical products to ensure their purity, stability, and consistency. Regulatory bodies mandate the profiling of such impurities. Its official designation in impurity profiling can be as Valsartan USP Related Compound E or DP-1. chemicea.comsynthinkchemicals.com The presence of impurities and the need for their control have been highlighted in regulatory actions concerning Valsartan API manufacturing. pharmacytimes.comfda.gov

Detection and Quantification in Wastewater Treatment Plant Effluents

Wastewater treatment plants (WWTPs) are a primary source of this compound in the aquatic environment. researchgate.netnih.gov The parent compound, Valsartan, undergoes substantial transformation into this compound during the activated sludge process, a common biological treatment step in WWTPs. researchgate.netnih.govresearchgate.net Research indicates that this compound is not a human metabolite but rather the main microbial transformation product of Valsartan. researchgate.net

Monitoring studies have consistently detected and quantified this compound in the treated effluents of WWTPs. One comparative study reported a median concentration of 1,310 ng/L in treated wastewater, confirming these facilities as a significant point source of its release into the environment. researchgate.netnih.gov Another study investigating 80 WWTPs in the Baltic Sea region found that concentrations of sartans and their transformation products could reach up to 6 µg/L in the effluent. nih.govau.dk While removal rates for the parent drug Valsartan can be variable in conventional treatment, the formation of this compound within the plant is a key factor in its environmental occurrence. nih.govresearchgate.net

Table 1: Concentration of this compound in Wastewater

| Matrix | Median Concentration (ng/L) | Reference |

|---|---|---|

| Treated Wastewater Effluent | 1,310 | researchgate.net, nih.gov |

Monitoring in Surface Waters and Groundwater

Following its discharge from WWTPs, this compound is frequently detected in surface waters. Its concentration levels in rivers and streams are considered as relevant as other widely monitored pharmaceutical residues, such as certain β-blockers and the anticonvulsant carbamazepine (B1668303). researchgate.netnih.gov Studies have shown its persistence in surface waters to be comparable to well-known anthropogenic wastewater indicators like carbamazepine and the artificial sweetener acesulfame. researchgate.netnih.gov

A study across Germany reported a median concentration of 69 ng/L in surface water samples. researchgate.netnih.gov However, concentrations can be highly variable depending on the wastewater impact, with one creek showing a maximum concentration of 2,119 ng/L. researchgate.net

The compound's mobility and persistence also lead to its potential infiltration into groundwater resources. While typically found at lower concentrations in groundwater compared to surface water, its presence is still notable. In German groundwater samples, a median concentration of less than 1.0 ng/L was reported. researchgate.netnih.govnih.gov

Table 2: Environmental Monitoring of this compound

| Environmental Compartment | Median Concentration (ng/L) | Maximum Concentration (ng/L) | Reference |

|---|---|---|---|

| Surface Water (Germany) | 69 | 2,119 | researchgate.net, nih.gov |

| Groundwater (Germany) | <1.0 | N/A | researchgate.net, nih.gov, nih.gov |

Persistence and Behavior During Drinking Water Treatment Processes

The chemical properties of this compound make it a challenging compound for conventional and some advanced water treatment processes. Studies have shown that its removal during bank filtration, a natural water purification process, is poor. researchgate.netnih.govnih.gov

Its behavior in advanced treatment processes is mixed. The compound is notably resistant to ozonation, a powerful oxidation process used to remove organic micropollutants. researchgate.netnih.govmdpi.com However, it can be effectively eliminated by granular activated carbon (GAC) filtration, with removal rates of 90% or higher. researchgate.netnih.gov The combination of ozonation followed by activated carbon filtration, such as in the Muelheim Process, has proven effective. researchgate.netnih.gov In treatment systems lacking an activated carbon step, this compound can persist and enter the final drinking water supply. researchgate.netnih.gov For instance, it was detected in Berlin tap water at a median concentration of 65 ng/L. researchgate.net

More recent research has explored other advanced oxidation processes. One study found that combining UV irradiation with free chlorine significantly enhanced the degradation of this compound compared to using either UV photolysis or free chlorine alone. nih.gov

Table 3: Efficacy of Drinking Water Treatment Processes on this compound

| Treatment Process | Removal Efficacy | Reference |

|---|---|---|

| Bank Filtration | Poor | researchgate.net, nih.gov, nih.gov |

| Ozonation | Resistant | researchgate.net, nih.gov, mdpi.com |

| Activated Carbon Filtration | ≥90% | researchgate.net, nih.gov |

| UV / Free Chlorine | Significantly Enhanced Degradation | nih.gov |

Academic Perspectives on Quality Control and Regulatory Compliance for Valsartan Decarboxylic Acid

Impurity Profiling and Control Strategies in Pharmaceutical Development

Impurity profiling is a cornerstone of modern pharmaceutical development and manufacturing, mandated by international regulatory bodies. For Valsartan (B143634), this process involves the identification and quantification of all potential impurities, including residual starting materials, by-products of the synthesis, and degradation products. nih.govresearchgate.net Valsartan Decarboxylic Acid is a known process-related impurity that can arise during the synthesis of the Valsartan active pharmaceutical ingredient (API). synthinkchemicals.com

Forced degradation studies are critical in identifying potential degradation products that may form under various stress conditions, such as exposure to acid, base, oxidation, heat, and light, as prescribed by the International Council for Harmonisation (ICH) guidelines. acgpubs.orgscielo.br Studies have shown that under acidic hydrolysis conditions, Valsartan can degrade, and while some analytical methods like HPLC-PDA may fail to detect these changes, more sensitive techniques like HPLC-MS can identify the formation of co-eluting degradation products. scielo.br The identification of such degradants is crucial for developing stability-indicating analytical methods. acgpubs.orgresearchgate.net

Control strategies for impurities like this compound are implemented throughout the manufacturing process. These strategies include:

Optimization of Synthesis Route: Modifying the chemical synthesis pathway to minimize the formation of specific impurities.

Purification Processes: Implementing effective purification steps, such as recrystallization or chromatography, to remove impurities from the API. researchgate.net

Setting Specifications: Establishing strict acceptance criteria for the levels of known and unknown impurities in both the drug substance and the final drug product. synthinkchemicals.com

Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize that it is the manufacturer's responsibility to develop and use suitable methods to detect and control impurities, especially when changes are made to the manufacturing process. europeanpharmaceuticalreview.comfda.gov The recent focus on nitrosamine (B1359907) impurities (like NDMA and NDEA) in sartan medications has intensified the scrutiny of all potential impurities and manufacturing processes to ensure product safety. fda.govbasg.gv.ateuropa.eueuropa.eu

| Technique | Application in Impurity Detection | Reference |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of Valsartan and its related impurities. Often used with UV or Photodiode Array (PDA) detection. | researchgate.netajpaonline.comresearchgate.net |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides structural information for the identification of unknown impurities and degradation products. It is highly sensitive and specific. | nih.govresearchgate.netscielo.br |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for the detection and quantification of volatile or semi-volatile impurities, such as nitrosamines (NDMA, NDEA). | europeanpharmaceuticalreview.comfda.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the structural elucidation of isolated impurities. | researchgate.net |

| Infrared (IR) Spectroscopy | Helps in the characterization and identification of impurities by analyzing their functional groups. | researchgate.net |

Role of this compound in Defining Quality Standards for Valsartan Products

The presence and control of impurities are fundamental to the quality standards defined in pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). synthinkchemicals.comdrugfuture.com These compendia provide official monographs that specify the tests, procedures, and acceptance criteria for drug substances and products, including limits for related compounds. This compound, as a known impurity, plays a role in these quality standards.

Pharmacopoeial monographs for Valsartan list several specified impurities, often designated as "Valsartan Related Compound A," "B," "C," etc., with specific acceptance limits. drugfuture.comusp.org While this compound may not always be individually named in all public monographs, it falls under the category of process-related impurities that must be controlled. The limits for these impurities are established based on toxicological data and the qualification threshold stipulated by ICH guidelines.

The qualification of an impurity involves assessing the biological safety data for a given impurity at the level specified. If an impurity is not a significant metabolite in animal or human studies, further toxicological studies may be required. The use of qualified reference standards for impurities like this compound is essential for the validation of analytical methods and for routine quality control testing to ensure that batches of Valsartan API and finished products comply with the established standards. synthinkchemicals.comsigmaaldrich.com

The recalls of Valsartan products due to the presence of carcinogenic nitrosamine impurities have underscored the critical importance of stringent quality control over all potential impurities, including those arising from synthesis and degradation. europeanpharmaceuticalreview.comeuropa.eunih.gov This has led regulatory bodies to require pharmaceutical companies to review and enhance their manufacturing processes and control strategies to prevent the formation of potentially harmful impurities. fda.govbasg.gv.at

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

|---|---|---|---|

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Implications for Environmental Monitoring and Risk Assessment of Pharmaceutical Transformation Products

The widespread use of pharmaceuticals like Valsartan leads to their continuous release into the environment, primarily through wastewater, as they are not completely removed by conventional treatment plants. researchgate.netresearchgate.net Once in the aquatic environment, these parent compounds can undergo various transformation processes, including biodegradation, hydrolysis, and photolysis, leading to the formation of transformation products (TPs). mdpi.com

Valsartan itself has been found to be relatively stable against hydrolysis and biodegradation under typical environmental conditions. fda.gov However, advanced oxidation processes (AOPs) used in wastewater treatment, such as ozonation or photocatalysis, can effectively degrade Valsartan. researchgate.netmdpi.com These processes generate various TPs. For instance, studies on the photocatalytic degradation of Valsartan have identified several TPs resulting from hydroxylation, cleavage, and other reactions. mdpi.com this compound could potentially be one such transformation product, formed through the cleavage of the valine moiety from the parent molecule under specific environmental or advanced treatment conditions.

The environmental risk assessment of pharmaceuticals must consider not only the parent drug but also its major TPs, as they may exhibit different properties, such as persistence, mobility, and toxicity. researchgate.net Some TPs may be more persistent or have a higher ecotoxicological potential than the original compound. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are sometimes used to estimate the environmental behavior and toxicity of TPs when experimental data is lacking. researchgate.net For Valsartan, studies have suggested that its TPs may have lower lipophilicity and decreased toxicity to aquatic organisms like fish, daphnia, and algae compared to the parent compound, although this is not universally true for all TPs. researchgate.netfda.gov

Monitoring for Valsartan and its TPs in environmental matrices is crucial for a comprehensive risk assessment. The presence of these compounds in surface water, groundwater, and even drinking water is a growing concern. researchgate.netmdpi.com Understanding the formation pathways and environmental fate of compounds like this compound is essential for evaluating the effectiveness of water treatment technologies and protecting aquatic ecosystems. researchgate.net

Emerging Research Directions and Future Challenges

Development of Novel and Green Analytical Technologies for Valsartan (B143634) Decarboxylic Acid

The accurate detection and quantification of Valsartan Decarboxylic Acid in complex environmental samples, such as wastewater and surface water, is critical for assessing its environmental impact. Current state-of-the-art analytical methods primarily rely on high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), including tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (LC-HRMS) systems like Quadrupole-Orbitrap MS. mdpi.comglobalresearchonline.net These techniques offer the high sensitivity and selectivity required to identify and quantify transformation products at the nanogram-per-liter concentrations typically found in the environment. mdpi.com

However, a significant challenge and future research direction is the development of "green" analytical technologies. The principles of green analytical chemistry aim to minimize the environmental impact of analytical procedures by reducing the use of hazardous solvents and reagents, decreasing energy consumption, and minimizing waste generation. nih.gov For the parent compound, Valsartan, several eco-friendly HPLC and UV-VIS spectrophotometric methods have been developed, utilizing alternative solvents like ethanol (B145695) or hydrotropic agents such as sodium acetate (B1210297) to replace more hazardous organic solvents like acetonitrile (B52724). nih.govresearchgate.netjapsonline.com

Future research is expected to adapt these green chemistry principles for the analysis of this compound. This involves exploring greener mobile phases for liquid chromatography, developing more energy-efficient extraction and sample preparation techniques, and investigating novel sensor-based technologies for rapid, on-site monitoring. The goal is to establish analytical protocols that are not only scientifically robust but also environmentally sustainable.

Table 1: Comparison of Analytical Technologies for Valsartan and its Transformation Products

Advanced Kinetic Modeling of Valsartan Degradation Pathways

Understanding the rate and mechanisms of Valsartan's transformation into this compound is essential for predicting its environmental persistence. Studies have confirmed that this compound is not a major human metabolite but is the primary microbial transformation product formed during the activated sludge process in wastewater treatment plants (WWTPs). researchgate.net

Advanced kinetic modeling is being employed to describe these degradation processes. Research involving the incubation of Valsartan with wastewater biofilm has shown a clear relationship between the degradation of the parent compound and the formation of this compound over time. researchgate.net In one study, the sum of the molar fractions of Valsartan and this compound remained above 80% throughout the experiment, confirming it as the main degradation pathway. researchgate.net

Furthermore, studies on advanced oxidation processes, such as heat-activated persulfate oxidation, have identified the cleavage of the amide bond as a major degradation pathway for Valsartan. scribd.comresearchgate.net The degradation often follows pseudo-first-order kinetics, and researchers are working to determine the reaction rate constants under various environmental conditions (e.g., temperature, pH, and the presence of other substances like bicarbonates and humic acid). researchgate.net These kinetic models are crucial for predicting the formation of this compound in both natural and engineered systems and for designing more effective treatment processes.

Strategies for Mitigation and Control of this compound in Various Matrices

Given its persistence, conventional water and wastewater treatment processes are often insufficient for the complete removal of this compound. mdpi.com Research has therefore focused on advanced treatment technologies to mitigate its release into the environment.

Studies have shown that this compound is highly resistant to ozonation, a common method for disinfecting and oxidizing organic pollutants in water treatment. mdpi.comnih.govresearchgate.net Similarly, its removal during bank filtration, a natural water purification process, has been found to be poor. nih.govresearchgate.net

In contrast, adsorption onto activated carbon has proven to be a highly effective strategy. Both powdered activated carbon (PAC) and granular activated carbon (GAC) filtration have demonstrated high removal efficiencies. nih.gov Specifically, activated carbon filtration following ozonation can eliminate ≥90% of this compound from the water. nih.govresearchgate.net This combination of ozonation (which removes the parent Valsartan but not the transformation product) followed by activated carbon filtration (which removes the persistent this compound) represents a promising multi-barrier approach for drinking water treatment. rsc.orgresearchgate.net

Table 2: Efficacy of Water Treatment Technologies for this compound Removal

Comprehensive Environmental Fate and Transport Studies

Comprehensive studies on the environmental fate and transport of this compound have confirmed its status as a widespread and persistent water contaminant. The primary source of this compound in the environment is the effluent from WWTPs, where the parent drug, Valsartan, undergoes substantial microbial transformation. researchgate.netnih.govresearchgate.net

Its persistence in surface waters has been found to be comparable to that of well-established persistent anthropogenic indicators like the anticonvulsant drug Carbamazepine (B1668303) and the artificial sweetener Acesulfame. nih.govresearchgate.net This persistence, combined with its formation in WWTPs, leads to its detection in various stages of the water cycle.

Monitoring studies have documented the presence of this compound in raw sewage, treated wastewater, surface water, groundwater, and even in tap water when treatment systems lacking an activated carbon filtration step are used. nih.govresearchgate.net The concentrations can vary significantly depending on the location and level of wastewater treatment.

Table 3: Reported Median Concentrations of this compound in Various Water Matrices

Future research will likely focus on long-term monitoring to understand seasonal variations, modeling its transport across different environmental compartments, and assessing its potential for bioaccumulation in aquatic organisms.

Compound Reference Table

Table 4: List of Chemical Compounds Mentioned

Q & A

Q. What are the standard methodologies for determining the stability of Valsartan Decarboxylic Acid under stress conditions?

Stability studies should employ forced degradation protocols under acidic, basic, oxidative, thermal, and photolytic conditions. High-performance liquid chromatography (HPLC) coupled with photodiode array (PDA) detection is recommended to quantify degradation products and assess interference with the parent compound. For example, valsartan-related compounds degrade significantly under acidic and oxidative conditions, requiring rigorous pH control during sample preparation .

Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For complex matrices like renal tissue or plasma, solid-phase extraction (SPE) should precede analysis to minimize matrix effects. Validation parameters (e.g., linearity, precision, recovery) must adhere to ICH Q2(R1) guidelines, with emphasis on limits of detection (LOD) ≤1 ng/mL for trace-level quantification .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed synthetic protocols must include stoichiometric ratios, reaction temperatures, and purification methods (e.g., recrystallization solvents). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structures. For novel derivatives, elemental analysis and X-ray crystallography provide additional validation .

Advanced Research Questions

Q. What experimental designs resolve contradictions in biodegradation studies of this compound under oxic conditions?

Conflicting reports on biodegradation efficiency (e.g., 50% removal in 15-minute EBCT vs. persistence in GAC filters) suggest variable carbon source availability or microbial consortia. Researchers should conduct controlled batch experiments with defined microbial inocula and carbon/nutrient supplementation. Metagenomic profiling of microbial communities can identify keystone species responsible for degradation .

Q. How should dissolution testing be optimized to address bioequivalence challenges for this compound formulations?

Dissolution profiles in pH 1.2 hydrochloric acid are critical for predicting in vivo performance. Use USP Apparatus II (paddle method) at 50 rpm, with sampling intervals aligned with the compound’s solubility kinetics. Non-sink conditions may better discriminate between formulations. Statistical comparison via similarity factor (f2) requires ≥50% dissolution within 30 minutes to avoid Type II errors in bioequivalence trials .

Q. What statistical approaches are recommended for reconciling heterogeneous data in meta-analyses of this compound’s clinical effects?

Random-effects models should account for between-study variance (I² statistic). Subgroup analyses based on patient demographics (e.g., diabetic nephropathy severity) or dosage regimens can explain heterogeneity. Sensitivity analyses must exclude outliers, such as studies with non-standardized renal function endpoints (e.g., serum creatinine vs. eGFR) .

Q. How can advanced oxidation processes (AOPs) be integrated with biodegradation to enhance this compound removal in wastewater?

Sequential treatment combining ozonation (for partial degradation) and moving-bed biofilm reactors (MBBRs) improves mineralization efficiency. Monitor intermediate metabolites (e.g., hydroxylated derivatives) via quadrupole-time-of-flight (Q-TOF) MS to avoid toxic byproducts. Process optimization requires response surface methodology (RSM) to balance cost and efficacy .

Methodological Frameworks

What criteria define a rigorous research question for studying this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

Apply the FINER framework:

- Feasible : Ensure access to validated animal models (e.g., hypertensive rats) and analytical infrastructure.

- Novel : Investigate understudied pathways (e.g., tubular reabsorption mechanisms).

- Ethical : Adhere to OECD Guidelines for chemical dosing in preclinical studies.

- Relevant : Align with regulatory priorities, such as EMA’s guidelines on angiotensin receptor blockers .

Q. How should researchers structure meta-analyses to evaluate this compound’s renoprotective effects?

Follow PRISMA 2020 guidelines:

- Search Strategy : Combine MeSH terms (e.g., "Diabetic Nephropathies/drug therapy") across PubMed, Embase, and Cochrane Library.

- Risk of Bias : Use ROBINS-I for non-randomized studies.

- Data Synthesis : Report standardized mean differences (SMDs) with 95% confidence intervals, stratified by study design .

Q. What protocols ensure reproducibility in isolating this compound from environmental samples?

Use accelerated solvent extraction (ASE) with acetone:water (70:30 v/v) at 100°C and 1500 psi. Post-extraction, employ hydrophilic-lipophilic balance (HLB) cartridges for cleanup. Matrix-matched calibration curves correct for recovery variations in sludge or sediment samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.